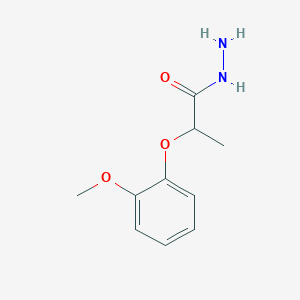

2-(2-Methoxyphenoxy)propanohydrazide

描述

2-(2-Methoxyphenoxy)propanohydrazide is a hydrazide derivative characterized by a propane backbone substituted with a 2-methoxyphenoxy group and a hydrazide moiety. This compound has garnered attention in medicinal chemistry due to the versatility of the hydrazide functional group, which is known to participate in the synthesis of biologically active heterocycles such as azoles and Schiff bases . The ortho-methoxy substituent on the phenoxy group introduces steric and electronic effects that may influence its reactivity and biological interactions.

Synthetically, this compound can be prepared via hydrazinolysis of the corresponding methyl ester or through condensation reactions with aldehydes under microwave irradiation, reflecting modern "green chemistry" principles . Its structural analogs, such as Schiff bases derived from carbazole hydrazides, have demonstrated antibacterial and antifungal activities in preliminary studies .

属性

IUPAC Name |

2-(2-methoxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-6-4-3-5-8(9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYINVRWOSTVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407411 | |

| Record name | 2-(2-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330177-32-7 | |

| Record name | 2-(2-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(2-Methoxyphenoxy)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H14N2O3

- CAS Number : 330177-32-7

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with propanohydrazide derivatives. The methods utilized often focus on optimizing yield and purity, employing various solvents and catalysts to facilitate the reaction.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Effects : Research indicates that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial in managing conditions characterized by inflammation .

- Antioxidant Properties : The presence of methoxy groups in its structure enhances the compound's ability to scavenge free radicals, suggesting a role in reducing oxidative stress within biological systems.

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- COX Inhibition Assays : Compounds structurally related to this compound were tested for COX-1 and COX-2 inhibition. Results indicated significant inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Cell Viability Assays : Various concentrations of the compound were tested on cell lines to assess cytotoxicity. The results showed that at lower concentrations, the compound exhibited minimal toxicity while effectively inhibiting inflammatory pathways.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound:

- Carrageenan-Induced Paw Edema : In this model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

- Cotton Pellet-Induced Granuloma : This assay demonstrated that treatment with the compound significantly reduced granuloma formation, further supporting its anti-inflammatory properties.

Data Summary Table

相似化合物的比较

Key Observations:

- Positional Isomerism : The ortho, meta, and para methoxy isomers exhibit distinct physicochemical behaviors. The ortho isomer’s steric hindrance may reduce solubility compared to the para analog, which has a more linear structure .

- Hydrogen Bonding : The bromo derivative forms intermolecular N–H⋯O bonds, which stabilize its crystal lattice and may influence its stability in solid-state formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。